REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:4](=[O:6])[C:3]2[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:2]=2[F:1])=[CH:15][CH:14]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)F
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 140°-155° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature raised to 180°-190° C.
|
Type
|
CUSTOM
|
Details
|
The heating bath was removed
|
Type
|
ADDITION
|
Details
|
the stirred mixture (sublimate above the solution) was treated cautiously with 50 mL of water
|
Type
|
CUSTOM
|
Details
|
the heating bath removed
|
Type
|
ADDITION
|
Details
|
45 mL of 3N HCl added
|
Type
|
ADDITION
|
Details
|
the mixture poured into 650 mL of water
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The Celite pad was washed well with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (methylene chloride)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization twice from 50% ethanol (80 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(C1=C(C=CC(=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 209.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |